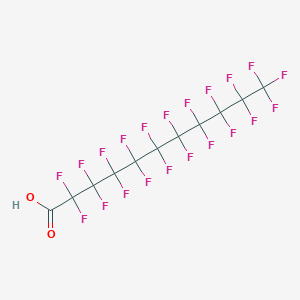
全氟十一酸
描述
Perfluoroundecanoic acid, also known as PFUnA, perfluoro-n-undecanoic acid, or henicosafluoroundecanoic acid, is an eleven-carbon compound in the perfluoroalkyl family of chemicals . It is used in a variety of applications, including in stain- and grease-proof coatings on food packages, furniture, upholstery, and carpet .
Synthesis Analysis
Perfluoroundecanoic acid belongs to the class of persistent perfluorinated compounds . It has the ability to react with oxidizing agents . Upon decomposition, PFUnA can form carbon oxides and hydrogen fluoride .Molecular Structure Analysis
The linear formula of Perfluoroundecanoic acid is CF3(CF2)9CO2H . It has a molecular weight of 564.09 . The SMILES string representation is OC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F .Chemical Reactions Analysis
Perfluoroundecanoic acid is chemically inert due to relatively high organic bond strength and fluorine’s electron negativity, which makes it resistant to advanced oxidation processes . It is also resistant to hydrolysis and has thermal and photochemical stability unless certain reaction conditions are introduced .Physical And Chemical Properties Analysis
Perfluoroundecanoic acid is a solid with a boiling point of 160 °C/60 mmHg (lit.) and a melting point of 96-101 °C (lit.) . It has a density of 1.7±0.1 g/cm3 .科学研究应用
Environmental Remediation
Perfluoroundecanoic acid: is a persistent organic pollutant with strong carbon-fluorine bonds. It’s often found in the environment due to its widespread use in industrial applications. One of the key research areas is the development of methods to remove PFUnA from contaminated sites. Techniques like adsorption and electrochemical oxidation have been explored, where materials like graphite intercalated compounds (GIC) are used to adsorb and degrade PFUnA through electrochemical processes .
Industrial Applications
PFUnA has been utilized in various industrial processes due to its resistance to heat, water, and oil. It’s employed in the production of non-stick cookware, water-repellent clothing, stain-resistant fabrics, and certain firefighting foams. Research into safer alternatives and mitigation strategies for PFUnA’s environmental impact is ongoing, especially in industries where it’s used extensively .
Analytical Chemistry
In analytical chemistry, PFUnA can serve as a reference standard for quantifying the presence of perfluoroalkyl substances in water samples. High-performance liquid chromatography techniques are often used for this purpose, highlighting the importance of PFUnA in environmental monitoring and pollution assessment .
Health Impact Studies
Research on PFUnA also includes studying its effects on health. For instance, exposure to PFUnA has been linked to changes in body and testicular weights, hormone levels, and oxidative stress markers in animal models. These studies are crucial for understanding the potential risks of PFUnA exposure to humans and wildlife .
Material Science
PFUnA’s unique properties make it a subject of interest in material science. It’s used in coatings for food packaging, furniture, upholstery, and carpets to provide stain- and grease-proof qualities. Research is directed towards enhancing these applications while reducing environmental and health impacts .
Phytoremediation
The ability of plants to accumulate and stabilize PFUnA is another area of research. Certain aquatic plants have shown potential for use in phytoremediation, a process where plants are used to contain, sequester, or degrade pollutants. Studies focus on understanding which plant species can effectively accumulate PFUnA and how they can be used in environmental clean-up efforts .
作用机制
Target of Action
Perfluoroundecanoic acid (PFUnA) is a perfluoroalkyl substance (PFAS) that primarily targets the liver . It also interacts with various biological molecules responsible for protein binding and transmembrane transport .
Mode of Action
PFUnA inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . It also induces oxidative stress and DNA damage . PFUnA exhibits genotoxicity and reproductive toxicity in Swiss mice .
Biochemical Pathways
PFUnA affects several biochemical pathways. It has been linked to the metabolism of lipids and lipoproteins, fatty acid, triacylglycerol, and ketone body metabolism . It also influences the PPAR signaling pathway, which plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Pharmacokinetics
PFUnA is highly persistent and bioaccumulative . It has a long half-life of more than 3 years . PFUnA is well absorbed following oral exposure irrespective of species and sex . There is a significant species difference in the half-life between experimental animals and humans .
Result of Action
PFUnA can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes . It also decreases body and testicular weights and serum testosterone levels, and increases serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in male mice .
Action Environment
PFUnA is a breakdown product of stain- and grease-proof coatings on food packaging, couches, carpets . It is used in a variety of applications, including in stain- and grease-proof coatings on food packages, furniture, upholstery, and carpet . It persists in the environment due to its long carbon chain . Environmental factors such as the presence of these materials can influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
Perfluoroundecanoic acid is a persistent organic pollutant that has been widely produced and used in a range of commercial products since the 1950s . Human exposures to PFASs are nearly ubiquitous globally, but studies that addressed potential health effects of PFASs have only begun to accumulate in recent years . Future research directions include further investigation of the health impacts of PFAS exposure and development of methods for reducing environmental and human exposure .
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDINRCMMRKXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21COOH, C11HF21O2 | |
| Record name | Perfluoro-n-undecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047553 | |
| Record name | Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
-1.65 ± 0.02 [log Psd at 298.15 K (Pa)] | |
| Record name | PFUnA | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Product Name |
Perfluoroundecanoic acid | |
CAS RN |
2058-94-8 | |
| Record name | Perfluoroundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-n-undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosafluoroundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




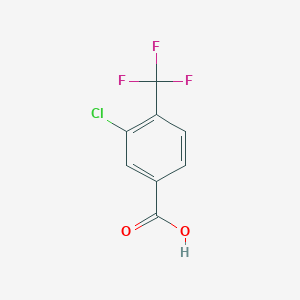
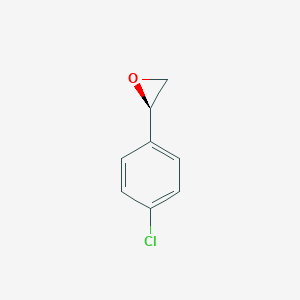





![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)
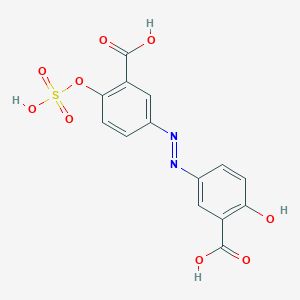
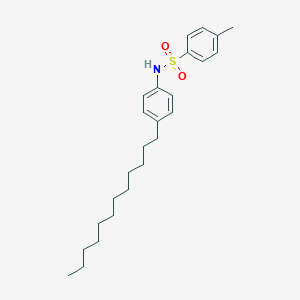
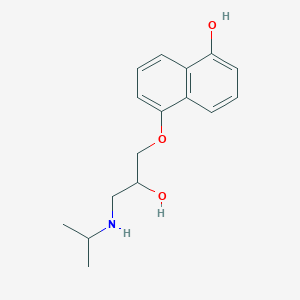
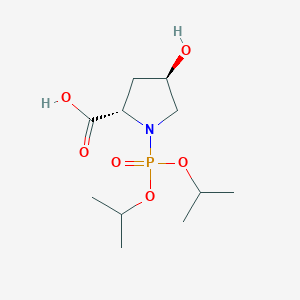
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)